Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate
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Overview
Description
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a useful research compound. Its molecular formula is C4H5BF5K and its molecular weight is 197.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Aryl and Heteroaryl Compounds : Katz, Lapointe, and Dinsmore (2009) developed a bench-stable potassium trifluoroborate enol ether reagent suitable for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling with suitable halide coupling partners (Katz, Lapointe, & Dinsmore, 2009).
Preparation and Characterization : Pawelke (1988) prepared Potassium-bis(trifluoromethyl)amino trifluoroborate from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile, characterizing it using elemental analyses, NMR, and IR spectra (Pawelke, 1988).
Synthesis of β-Trifluoromethylstyrenes : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium trifluoroprop-1-yn-1-yl trifluoroborate, yielding either the (Z)- or (E)-isomer of the vinylborate in high purity. This process allows for the synthesis of various β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) explored the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, resulting in a variety of functionalized compounds. These trifluoroborates are stable solids that can be stored indefinitely (Molander & Rivero, 2002).
Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An improved synthesis method for potassium (trifluoromethyl)trifluoroborate was developed by Molander and Hoag (2003), demonstrating its potential as a valuable reagent in organic synthesis (Molander & Hoag, 2003).
Cyclopropyl Substitution in Aryl Bromides : Fang, Yan, and Deng (2004) developed a method for the stereospecific cyclopropanation of alkenylboronic esters, followed by Suzuki-Miyaura cross-coupling reactions with aryl bromides. This method is useful for synthesizing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .
Mode of Action
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.
Properties
IUPAC Name |
potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUOZHWPQEBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1(F)F)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-34-1 |
Source
|
Record name | potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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